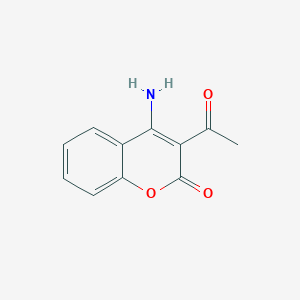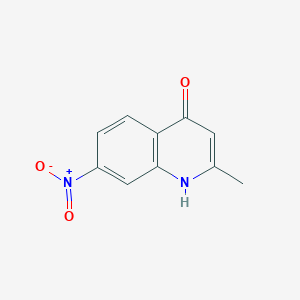
6-Aminoindoline-2,3-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminoindoline-2,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2. It is a derivative of indoline, a significant heterocyclic system in natural products and drugs. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoindoline-2,3-dione hydrochloride typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection, cyclization, and deprotection steps. For example, the preparation of similar compounds like 3-amino-2,6-piperidine dione hydrochloride involves the protection of L-Glutamine, cyclization with N-carbonyl dimidazoles, and deprotection in acid medium .
化学反応の分析
Types of Reactions: 6-Aminoindoline-2,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
科学的研究の応用
6-Aminoindoline-2,3-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases like cancer and viral infections.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Aminoindoline-2,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, including those involved in cell signaling and immune response .
類似化合物との比較
- 3-Aminopiperidine-2,6-dione hydrochloride
- Indole-3-acetic acid
- Thalidomide and its analogs (lenalidomide, pomalidomide)
Comparison: 6-Aminoindoline-2,3-dione hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .
特性
分子式 |
C8H7ClN2O2 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC名 |
6-amino-1H-indole-2,3-dione;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c9-4-1-2-5-6(3-4)10-8(12)7(5)11;/h1-3H,9H2,(H,10,11,12);1H |
InChIキー |
VZFIDVNWKWIWMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)NC(=O)C2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



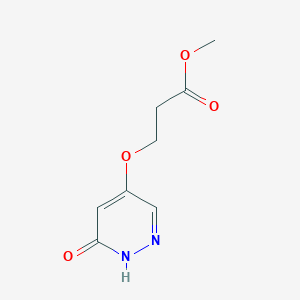
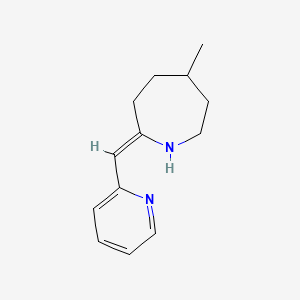

![7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11899389.png)




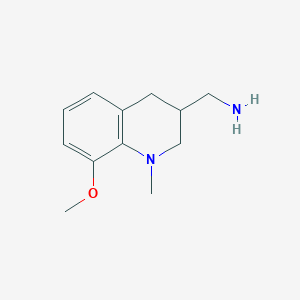

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
